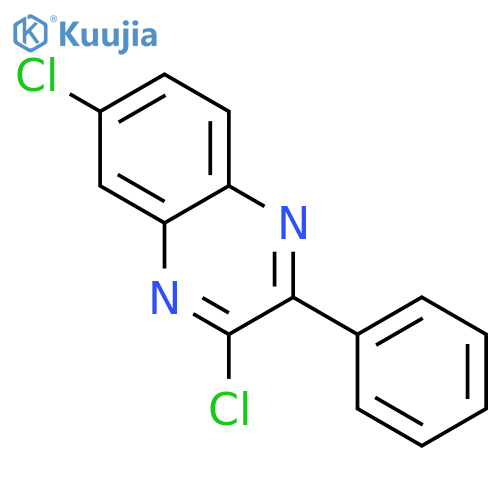Cas no 54729-18-9 (3,6-Dichloro-2-phenylquinoxaline)

54729-18-9 structure
商品名:3,6-Dichloro-2-phenylquinoxaline
3,6-Dichloro-2-phenylquinoxaline 化学的及び物理的性質
名前と識別子
-
- 3,6-Dichloro-2-phenylquinoxaline
- 54729-18-9
-
- インチ: InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H
- InChIKey: DGNNXPMUORKDLX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=C(Cl)N=C3C=C(C=CC3=N2)Cl
計算された属性
- せいみつぶんしりょう: 274.0064537g/mol
- どういたいしつりょう: 274.0064537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
3,6-Dichloro-2-phenylquinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM141826-1g |
3,6-dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM141826-1g |
3,6-dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 1g |
$720 | 2021-08-05 | |
| Alichem | A019110041-5g |
3,6-Dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 5g |
$2532.60 | 2023-09-01 | |
| Alichem | A019110041-25g |
3,6-Dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 25g |
$6164.00 | 2023-09-01 | |
| Alichem | A019110041-10g |
3,6-Dichloro-2-phenylquinoxaline |
54729-18-9 | 95% | 10g |
$3588.52 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737888-1g |
3,6-Dichloro-2-phenylquinoxaline |
54729-18-9 | 98% | 1g |
¥4821.00 | 2024-05-09 |
3,6-Dichloro-2-phenylquinoxaline 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
54729-18-9 (3,6-Dichloro-2-phenylquinoxaline) 関連製品
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 57707-64-9(2-azidoacetonitrile)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量